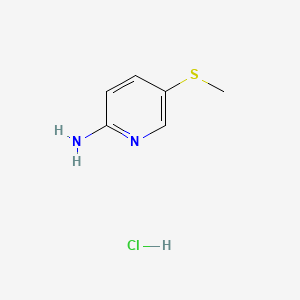

5-(Methylthio)pyridin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methylthio)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H8N2S·HCl and a molecular weight of 176.67 g/mol . It is a derivative of pyridine, featuring a methylthio group at the 5-position and an amine group at the 2-position. This compound is commonly used in biochemical research and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)pyridin-2-amine hydrochloride typically involves the introduction of a methylthio group to a pyridine ring followed by the addition of an amine group. One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylthio group. This is followed by the substitution of the chlorine atom with an amine group using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Methylthio)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Ammonia, primary or secondary amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Table 1: Synthesis Methods of 5-(Methylthio)pyridin-2-amine Hydrochloride

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | KOH in methanol | 75 | |

| Reaction with thiomethylating agents | BF3- SMe2 catalyst | 80 | |

| Reduction of nitro derivatives | Catalytic hydrogenation | 85 |

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial activity. Studies have demonstrated that compounds containing the pyridine ring can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Activity

In a study assessing various pyridine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, this compound showed promising results, inhibiting bacterial growth at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In vitro studies using macrophage cell lines treated with lipopolysaccharides (LPS) revealed that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Cancer Treatment

There is growing interest in the application of pyridine derivatives in oncology. The ability of this compound to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation.

Case Study: Inhibition of Tumor Growth

A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in murine models of breast cancer, attributed to its ability to induce apoptosis in cancer cells .

Neurological Disorders

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress.

Case Study: Neuroprotection in Animal Models

In a study on mice subjected to induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage .

Mécanisme D'action

The mechanism of action of 5-(Methylthio)pyridin-2-amine hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Methylthio)pyridine: Lacks the amine group, making it less versatile in certain reactions.

2-Aminopyridine: Lacks the methylthio group, affecting its reactivity and applications.

5-(Methylthio)pyridin-2-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.

Uniqueness

5-(Methylthio)pyridin-2-amine hydrochloride is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and versatility in various applications. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in research and industrial contexts.

Activité Biologique

5-(Methylthio)pyridin-2-amine hydrochloride is a compound of increasing interest in biomedical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H10ClN

- Molecular Weight : 155.62 g/mol

The compound features a pyridine ring substituted with a methylthio group at the 5-position and an amino group at the 2-position, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to inflammation and cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HeLa | 15 | Inhibition of cell proliferation |

| A549 | 12 | Disruption of microtubule dynamics |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity Assessment

| Assay Method | Result (%) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 75 | Trolox |

| ABTS Scavenging | 80 | Ascorbic Acid |

Case Studies and Research Findings

-

Study on Antitumor Effects :

A study conducted on xenograft models using MDA-MB-231 cells demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with manageable side effects, indicating its potential as a therapeutic agent in oncology . -

Evaluation of Antioxidant Properties :

In a comparative study assessing various pyridine derivatives, this compound was found to possess superior antioxidant activity compared to other tested compounds. This suggests its potential role in preventing oxidative damage in various diseases . -

Mechanistic Insights :

Further mechanistic studies revealed that the compound's anticancer effects are mediated through the activation of caspase pathways leading to apoptosis. This was confirmed using caspase inhibitors which significantly reduced the apoptotic effects observed in treated cancer cells .

Propriétés

IUPAC Name |

5-methylsulfanylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCHRSGRRBQQGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.